(5-Chlorothiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
Beschreibung
The compound (5-Chlorothiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone features a methanone bridge linking a 5-chlorothiophene moiety to a 3-(2,2,2-trifluoroethoxy)-substituted azetidine ring. This structure combines aromatic heterocyclic and strained azetidine components, which are often employed in medicinal chemistry for their pharmacokinetic and physicochemical advantages. The 5-chlorothiophene group contributes to π-π stacking interactions and metabolic stability, while the trifluoroethoxy substituent on the azetidine enhances lipophilicity and resistance to oxidative metabolism. Synthesis of such azetidinone derivatives typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., using chloroacetyl chloride and triethylamine in benzene for azetidinone ring formation).
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-8-2-1-7(18-8)9(16)15-3-6(4-15)17-5-10(12,13)14/h1-2,6H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQBXUUTSNAUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (5-Chlorothiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
This structure features a chlorothiophen moiety and an azetidine ring with a trifluoroethoxy substituent. These structural components contribute to its unique biological properties.
Metalloenzyme Modulation
Research indicates that this compound exhibits significant metalloenzyme modulating activity . Metalloenzymes play crucial roles in various biological processes, including metabolism and signal transduction. The modulation of these enzymes can lead to therapeutic effects in diseases where metalloenzymes are implicated. Specifically, the compound has been shown to inhibit certain metalloenzymes effectively, making it a candidate for drug development targeting conditions such as cancer and neurodegenerative diseases .
Antimicrobial Properties
In vitro studies have revealed that (5-Chlorothiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone possesses antimicrobial properties against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The activation of apoptotic pathways was confirmed through assays measuring caspase activity and cell viability in various cancer cell lines. This suggests potential applications in cancer therapy .
Case Study 1: Inhibition of Metalloenzymes
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound as a metalloenzyme inhibitor. The results indicated that it effectively inhibited the enzyme activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis. The IC50 values were reported in the nanomolar range, highlighting its potency .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was evaluated against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential .
Research Findings
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Effects on the Azetidine Ring
The trifluoroethoxy group in the target compound distinguishes it from analogs with alternative azetidine substituents:
- AZD1979 : Contains a spiro-oxetanylazetidinyl group, which improves metabolic stability and solubility compared to simple azetidine derivatives. The spiro system reduces ring strain, enhancing pharmacokinetic properties.
- TLR7-9 Antagonists (Patent EP2023) : Feature a 3-(tetrahydropyrazolo[4,3-c]pyridinyl)azetidine group linked to a morpholinylmethyl chain. This substitution pattern prioritizes steric bulk for receptor binding, contrasting with the trifluoroethoxy group’s focus on lipophilicity.
- 4-(Substituted Phenyl)-azetidinones: Derivatives with hydroxyl or chlorophenyl groups (e.g., ) exhibit lower logP values, suggesting the trifluoroethoxy group in the target compound significantly increases membrane permeability.
Heterocyclic Moieties in Methanone Derivatives
The 5-chlorothiophene group is compared to other aromatic systems:
- Oxadiazole Derivatives (e.g., AZD1979) : Oxadiazole rings enhance electron-withdrawing effects, improving binding affinity to enzymes like melanin-concentrating hormone receptors. However, thiophene-based systems (as in the target compound) offer greater metabolic resistance due to reduced susceptibility to cytochrome P450 oxidation.
- Phenylprop-2-en-1-one Derivatives (): The α,β-unsaturated ketone in these compounds allows for Michael addition reactions, which are absent in the target compound’s saturated methanone bridge. This difference may reduce off-target reactivity.
Research Findings and Implications
- Trifluoroethoxy vs. Hydroxyl/Methyl Groups : The trifluoroethoxy group in the target compound increases logP by ~1.5 units compared to hydroxylated azetidines (e.g., ), enhancing blood-brain barrier penetration.
- Chlorothiophene vs. Oxadiazole : While oxadiazole derivatives (e.g., AZD1979) show stronger receptor binding, the chlorothiophene group offers superior metabolic stability, balancing bioavailability and half-life.
- Synthetic Flexibility : The azetidine ring’s synthetic accessibility (via chloroacetyl chloride reactions) allows rapid diversification, making the target compound a versatile scaffold for further optimization.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing (5-Chlorothiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis often involves multi-step reactions, starting with functionalization of the azetidine ring (e.g., nucleophilic substitution to introduce the trifluoroethoxy group) followed by coupling with the 5-chlorothiophene carbonyl moiety. Key steps include:
- Azetidine modification: React 3-hydroxyazetidine with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to form 3-(2,2,2-trifluoroethoxy)azetidine .
- Coupling reaction: Use a carbonyl transfer reagent (e.g., EDCI/HOBt) to conjugate the modified azetidine with 5-chlorothiophene-2-carboxylic acid.
- Optimization: Control temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions like azetidine ring opening .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer:
- NMR spectroscopy: ¹H and ¹³C NMR confirm the azetidine’s trifluoroethoxy group (δ ~3.8–4.2 ppm for -OCH₂CF₃ protons) and thiophene substitution pattern (δ ~7.2–7.5 ppm for aromatic protons) .
- X-ray crystallography: Resolves spatial arrangement of the azetidine and thiophene moieties, critical for studying steric effects in drug-receptor interactions .
- Mass spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ~336.03) and isotopic patterns from chlorine and fluorine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Purity validation: Use HPLC-MS (>98% purity) to rule out side products (e.g., hydrolyzed azetidine derivatives) .
- Assay standardization: Compare IC₅₀ values across consistent enzyme systems (e.g., kinase inhibition assays with ATP concentration fixed at 1 mM) .
- Structural analogs: Synthesize derivatives (e.g., replacing trifluoroethoxy with methoxy) to isolate contributions of specific functional groups to activity .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer:
- pH stability studies: Test degradation kinetics in buffers (pH 1–10) to identify labile sites (e.g., azetidine ring susceptibility to acidic hydrolysis) .
- Prodrug design: Mask the carbonyl group as an ester to enhance metabolic stability, with in vitro hydrolysis assays (e.g., using liver microsomes) to validate release kinetics .
- Excipient screening: Use cyclodextrins or liposomal encapsulation to protect the compound from aqueous degradation .
Q. How can computational methods predict reactivity of the trifluoroethoxy group in synthetic modifications?
- Methodological Answer:
- DFT calculations: Model electron density around the trifluoroethoxy oxygen to predict nucleophilic/electrophilic sites. For example, calculate Fukui indices to guide regioselective alkylation .
- Molecular docking: Simulate interactions between the compound and biological targets (e.g., enzymes with hydrophobic pockets) to prioritize synthetic modifications that enhance binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
